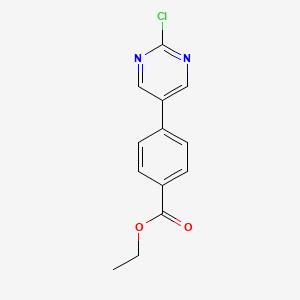
Ethyl 4-(2-chloropyrimidin-5-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-chloropyrimidin-5-yl)benzoate is a chemical compound with the molecular formula C13H11ClN2O2. It is a derivative of benzoic acid and pyrimidine, featuring an ethyl ester group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloropyrimidin-5-yl)benzoate typically involves the reaction of 4-ethoxycarbonylphenyl boronic acid with 2,4-dichloropyrimidine in the presence of a palladium catalyst. The reaction is carried out in toluene with aqueous sodium carbonate as the base. The mixture is heated to 100°C and stirred overnight. After cooling, the product is extracted with ethyl acetate and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions, such as temperature and solvent, are optimized to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2-chloropyrimidin-5-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-chloropyrimidin-5-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-chloropyrimidin-5-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(2-chloropyrimidin-4-yl)benzoate
- Ethyl 2-(4-chloropyrimidin-5-yl)acetate
Uniqueness
Ethyl 4-(2-chloropyrimidin-5-yl)benzoate is unique due to its specific substitution pattern on the pyrimidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C13H11ClN2O2 |
|---|---|
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
ethyl 4-(2-chloropyrimidin-5-yl)benzoate |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-5-3-9(4-6-10)11-7-15-13(14)16-8-11/h3-8H,2H2,1H3 |
InChI-Schlüssel |
WCMKPYBNOVJPPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CN=C(N=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


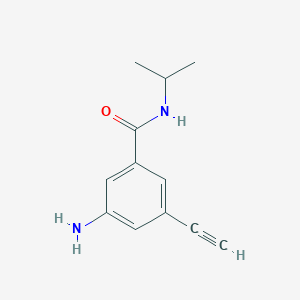
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
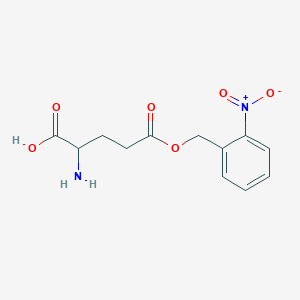
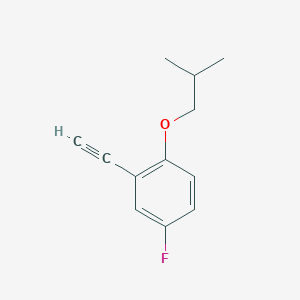
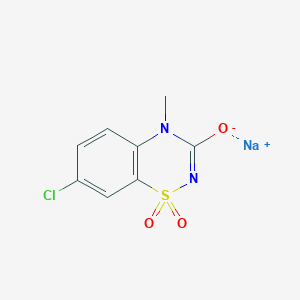

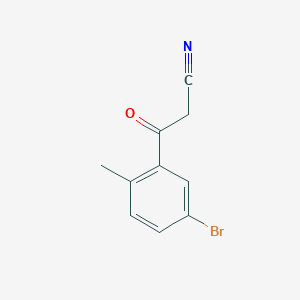

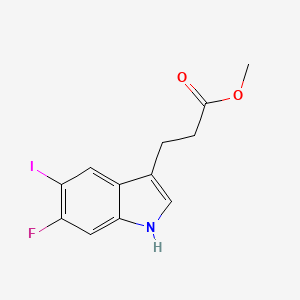
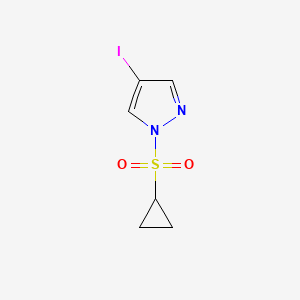
![1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B13712608.png)

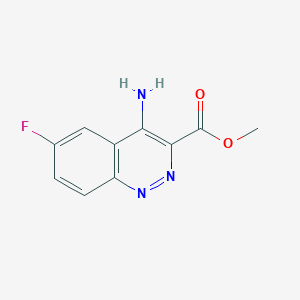
![Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
